molecular formula C12H16N2O2 B078713 N-cyclohexyl-4-nitroaniline CAS No. 13663-59-7

N-cyclohexyl-4-nitroaniline

Cat. No.: B078713
CAS No.: 13663-59-7
M. Wt: 220.27 g/mol
InChI Key: DWNVLQGHNLUJTJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-nitroaniline: is an organic compound with the molecular formula C₁₂H₁₆N₂O₂. It is a derivative of aniline, where the amino group is substituted with a cyclohexyl group and a nitro group at the para position. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of Aniline: The synthesis of N-cyclohexyl-4-nitroaniline typically begins with the nitration of aniline to form 4-nitroaniline. This is achieved by treating aniline with a mixture of concentrated nitric acid and sulfuric acid.

    Cyclohexylation: The next step involves the cyclohexylation of 4-nitroaniline.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium amide in liquid ammonia, or other strong nucleophiles.

Major Products:

Scientific Research Applications

N-cyclohexyl-4-nitroaniline is used in a variety of scientific research applications:

Comparison with Similar Compounds

Uniqueness: N-cyclohexyl-4-nitroaniline is unique due to the presence of both the cyclohexyl and nitro groups, which impart distinct chemical and physical properties. The combination of these groups influences its reactivity, making it a valuable compound in various chemical reactions and applications .

Properties

IUPAC Name

N-cyclohexyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,13H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNVLQGHNLUJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396698
Record name N-cyclohexyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13663-59-7
Record name N-cyclohexyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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